Product packaging for 7-Ethyl Adenine-d5(Cat. No.:)

7-Ethyl Adenine-d5

カタログ番号: B12412908
分子量: 168.21 g/mol
InChIキー: HCTWNRRHYBYREK-ZBJDZAJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Ethyl Adenine-d5 is a deuterated stable isotope of an ethylated adenine derivative. With a molecular formula of C7H4D5N5 and a molecular weight of 168.21, this compound serves as a critical tool in biomedical research. Its primary application is in the preparation of alkyl bromoadenine derivatives, which function as potent A2A and A2B adenosine receptor antagonists . Research on ethylated adenine analogs, such as N3-ethyladenine, has shown their significance as DNA adducts resulting from exposure to ethylating agents, which can be measured as potential biomarkers in studies related to smoking and cancer . As a derivative of adenine, a purine base widespread in animal and plant tissues and a fundamental constituent of nucleic acids and coenzymes, this labelled compound provides researchers with a tracer for investigations in areas such as heredity, virology, and cancer research . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5 B12412908 7-Ethyl Adenine-d5

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H9N5

分子量

168.21 g/mol

IUPAC名

7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2

InChIキー

HCTWNRRHYBYREK-ZBJDZAJPSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N

正規SMILES

CCN1C=NC2=NC=NC(=C21)N

製品の起源

United States

Synthetic Pathways and Isotopic Enrichment Methodologies for 7 Ethyl Adenine D5

Precursor Compounds and Derivatization Strategies for Adenine (B156593) Analogs

The synthesis of 7-Ethyl Adenine-d5 begins with the selection of a suitable adenine precursor. Adenine itself is the logical starting point for derivatization. The alkylation of adenine is a common synthetic transformation, but it is known to be rarely regiospecific, often resulting in a mixture of N7 and N9 isomers. beilstein-journals.org The regioselectivity of adenine alkylation is influenced by several factors, including the solvent, base, and temperature. beilstein-journals.orgrsc.org In polar solvents, N7 substitution is generally favored energetically. rsc.orgresearchgate.net

The derivatization strategy for producing this compound involves a nucleophilic substitution reaction (SN2 mechanism). rsc.org This process typically involves reacting adenine with a deuterated ethylating agent, such as ethyl-d5 bromide or ethyl-d5 iodide, in the presence of a base. The base deprotonates adenine to form the adeninate anion, which then acts as a nucleophile, attacking the electrophilic deuterated ethyl group. The choice of base and solvent is crucial to direct the alkylation to the desired N7 position. While N9 substitution is often more probable in nonpolar solvents or the gas phase, the use of polar aprotic solvents like dimethylformamide (DMF) can favor the formation of the N7-alkylated product. rsc.org

To enhance regioselectivity, protecting groups can be employed on the adenine ring, although this adds complexity to the synthesis. For instance, protecting the N9 position would direct alkylation to other nitrogen atoms. Another approach involves the derivatization of adenine with reagents like chloroacetaldehyde (B151913) to form fluorescent adducts, which can be useful for analytical purposes but also illustrates the reactivity of the adenine ring system. nih.govcapes.gov.br

Deuterium (B1214612) Incorporation Techniques for Nucleobase Synthesis

Hydrogen Isotope Exchange (HIE) is a powerful technique for incorporating deuterium into organic molecules, often at a late stage of the synthesis. acs.orgx-chemrx.com This method involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), often catalyzed by a transition metal. acs.orgnih.gov

For the synthesis of the ethyl-d5 precursor, HIE can be performed on a suitable starting material. For example, ethanol (B145695) could be subjected to HIE conditions to produce ethanol-d6, which can then be converted to ethyl-d5 bromide. Catalysts like ruthenium nanoparticles (RuNp) have shown high efficiency for HIE in purine (B94841) derivatives and other organic compounds under mild conditions. nih.govresearchgate.net Palladium-on-carbon (Pd/C) is another effective catalyst for HIE in D₂O, particularly for labeling the base moiety of nucleosides. clockss.org

While direct HIE on 7-ethyl adenine could be considered, it would likely lead to non-specific deuterium incorporation at various positions on both the ethyl group and the purine ring, making it unsuitable for creating a specifically labeled standard like this compound. Therefore, the use of a pre-labeled ethylating agent is the preferred method.

Directed deuteration is a strategy that utilizes a directing group within a molecule to guide a metal catalyst to a specific C-H bond for activation and subsequent deuteration. rsc.orgresearchgate.net This approach offers high regioselectivity. While often applied to aromatic systems, the principles can be adapted for the synthesis of deuterated alkyl chains.

In the context of preparing the ethyl-d5 precursor, a molecule containing a directing group attached to an ethyl moiety could be subjected to directed deuteration conditions. For example, a variety of iridium-based catalysts are known to effectively catalyze directed HIE. rsc.orgacs.org After the deuteration step, the directing group would be removed or the molecule would be further transformed to yield the desired ethyl-d5 halide. However, for a simple ethyl-d5 group, synthesis from a highly deuterated starting material like deuterated ethanol or acetaldehyde (B116499) is often more straightforward.

For the synthesis of more complex deuterated nucleosides, stereoselective reduction of a keto group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) is a common and effective method for introducing deuterium with high stereoselectivity. google.com

Analytical Validation of Isotopic Purity and Regioselectivity

After the synthesis of this compound, it is imperative to verify its chemical structure, isotopic purity, and the location of the deuterium atoms. This is typically achieved through a combination of spectroscopic and spectrometric techniques. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized compound and the position of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the ethyl group, providing direct evidence of their presence and chemical environment. rsc.org

¹³C NMR: The ¹³C NMR spectrum can also be informative. The carbon signals of the deuterated ethyl group will appear as multiplets due to C-D coupling, and their chemical shifts can be compared to the non-deuterated analog to confirm the structure.

The following table summarizes the expected NMR signals for this compound.

NucleusPositionExpected Chemical Shift (ppm)MultiplicityNotes
¹HH2~8.1-8.2SingletConfirms purine structure.
¹HH8~8.2-8.3SingletConfirms purine structure.
¹H-CH₂-~4.3-4.4Residual signalIntegration indicates isotopic purity.
¹H-CH₃~1.4-1.5Residual signalIntegration indicates isotopic purity.
²H-CD₂-~4.3-4.4MultipletConfirms deuteration at the methylene (B1212753) position.
²H-CD₃~1.4-1.5MultipletConfirms deuteration at the methyl position.
¹³CC2, C4, C5, C6, C8VariesSingletsConfirms purine carbon backbone.
¹³C-CD₂-VariesMultipletC-D coupling confirms deuteration.
¹³C-CD₃VariesMultipletC-D coupling confirms deuteration.

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is the definitive technique for determining the isotopic enrichment and distribution in a labeled compound. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. rsc.orgrsc.orgresearchgate.net

The process involves:

Ionization: The sample is ionized, typically using electrospray ionization (ESI).

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Isotopologue Distribution: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule (d0, d1, d2, d3, d4, d5). The molecular ion peak for fully labeled this compound ([M+H]⁺) should be at an m/z value that is 5 units higher than its non-deuterated counterpart.

Purity Calculation: The isotopic purity is calculated by comparing the relative intensities of the ion peaks in the cluster. researchgate.netnih.gov The percentage of the d5 isotopologue relative to the sum of all isotopologues (d0 to d5) gives the isotopic enrichment. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often used to separate the target compound from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate for this compound. tandfonline.comacs.org This method is also the primary application for which these labeled standards are synthesized, where they are used for exact quantification via isotope dilution. springernature.comnih.gov

The table below illustrates a hypothetical isotopic distribution for a synthesized batch of this compound with high isotopic purity.

IsotopologueMass ShiftRelative Abundance (%)
d0 (unlabeled)+00.1
d1+10.2
d2+20.4
d3+30.8
d4+41.5
d5 (fully labeled)+597.0

This combined analytical approach of NMR and MS provides a comprehensive validation of the successful synthesis, regioselectivity, and high isotopic enrichment of this compound.

Applications of 7 Ethyl Adenine D5 in Quantitative Analytical Methodologies

Role as a Stable Isotope Internal Standard in Mass Spectrometry

The core utility of 7-Ethyl Adenine-d5 is its role as an internal standard in mass spectrometry. cerilliant.com Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.comfrontiersin.org This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps. wuxiapptec.comclearsynth.com

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. nih.govnih.gov In the case of this compound, a precisely measured quantity is added to the sample containing the unlabeled 7-Ethyl Adenine (B156593) (the analyte). The key principle of SID-MS is that the labeled standard and the native analyte will behave almost identically during extraction, purification, and analysis. frontiersin.org

During mass spectrometric analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. creative-proteomics.com The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. nih.gov This method effectively corrects for analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise quantification. clearsynth.coma-2-s.com For reliable results, the stable isotope-labeled standard should be labeled in at least three positions to avoid spectral overlap with naturally occurring isotopes. uni-muenchen.de

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound is instrumental in developing and validating robust analytical methods. The optimization of LC-MS/MS protocols involves several key steps where a stable isotope-labeled internal standard is invaluable. nih.gov

Method Development: During method development, this compound helps in optimizing chromatographic conditions to achieve good separation and peak shape for the analyte. It is also crucial for fine-tuning mass spectrometer parameters, such as ionization source settings and collision energies for fragmentation in tandem mass spectrometry (MS/MS), to ensure maximum sensitivity and specificity. nih.gov

Matrix Effect Compensation: Complex biological samples, such as plasma, urine, or tissue extracts, contain numerous other compounds that can interfere with the ionization of the analyte, either suppressing or enhancing its signal. This is known as the matrix effect. a-2-s.com Because this compound has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate quantification. clearsynth.comlcms.cz

Ensuring Accuracy and Reproducibility: The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy, precision, and reproducibility of LC-MS/MS assays. nih.govlcms.cz This is particularly important for clinical and research applications where reliable data is paramount.

An example of an optimized LC-MS/MS method could involve a gradient elution on a C18 column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in water and an organic solvent like methanol (B129727) or acetonitrile. spectroscopyonline.com The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for both the analyte and this compound.

ParameterOptimized Condition
Chromatography
ColumnC18 Reverse Phase
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile/Methanol
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)
Internal StandardThis compound

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for non-volatile and thermally labile compounds like adenine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization to increase the volatility of the analyte. In such applications, this compound serves the same crucial role as an internal standard.

The use of a deuterated internal standard in GC-MS helps to correct for variability in the derivatization reaction, injection volume, and potential degradation during analysis. springernature.com The quantification is based on comparing the peak area of the analyte's characteristic ion to that of the deuterated internal standard. springernature.com For instance, studies have utilized GC-MS with stable isotope-labeled standards to quantify cytokinin biosynthesis, which includes adenine derivatives, in plant tissues. nih.gov

Quantification of Endogenous and Exogenous Species

This compound is essential for accurately quantifying both naturally occurring (endogenous) and externally introduced (exogenous) forms of 7-Ethyl Adenine and related compounds in various biological matrices. This is particularly relevant in toxicology and molecular epidemiology studies. For example, ethylating agents found in cigarette smoke can damage DNA, leading to the formation of adducts like N3-ethyladenine and N7-ethylguanine. nih.govnih.gov

Methodologies for Distinguishing Origins of Biomolecules

Stable isotope labeling is a powerful technique to trace the origin and metabolic fate of biomolecules. creative-proteomics.comnih.gov While this compound is primarily used as an internal standard for quantification, the broader principle of stable isotope labeling can be applied to distinguish between endogenous and exogenous sources of a compound.

In a research setting, an organism or cell culture could be exposed to a substance labeled with a stable isotope. By analyzing the biological samples using mass spectrometry, researchers can differentiate the metabolites derived from the labeled precursor from the pre-existing endogenous pool. osti.gov This approach allows for the study of metabolic pathways, uptake, and turnover of specific compounds. For instance, by using [15N5]adenine, researchers have been able to track its incorporation into endogenous cytokinins in plant tissues. nih.gov

Precision and Accuracy Enhancements in Complex Matrices

The primary advantage of using this compound as an internal standard is the significant enhancement of precision and accuracy in quantitative analysis, especially in complex biological matrices like blood, urine, and tissue homogenates. cerilliant.commdpi.com These matrices contain a multitude of components that can interfere with the analysis.

The use of a stable isotope-labeled internal standard mitigates several sources of error:

Extraction Efficiency: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are accounted for because the analyte and the internal standard are lost at the same rate. wuxiapptec.com

Instrumental Variability: Fluctuations in the performance of the LC-MS or GC-MS system over time are corrected for by the constant ratio of the analyte to the internal standard. cerilliant.com

Ion Suppression/Enhancement: As previously mentioned, the co-eluting matrix components affect the ionization of the analyte and the internal standard equally, thus canceling out this effect. wuxiapptec.coma-2-s.com

Research has demonstrated the effectiveness of using deuterated internal standards to improve quantitative accuracy in various complex matrices, including cannabis and environmental samples. lcms.czmdpi.com

The following table summarizes the impact of using a stable isotope-labeled internal standard on analytical performance:

Analytical ParameterWithout Stable Isotope ISWith this compound (Stable Isotope IS)
Accuracy Lower, susceptible to matrix effects and recovery issuesHigher, corrects for matrix effects and variable recovery clearsynth.commdpi.com
Precision Lower, affected by instrumental drift and sample prep variabilityHigher, normalizes for variations a-2-s.commdpi.com
Reliability Moderate, requires extensive method validation and matrix-matched calibrantsHigh, considered the "gold standard" for quantitative analysis frontiersin.org
Limit of Quantification Potentially higher due to signal variabilityCan be lower due to improved signal-to-noise and reduced variability mdpi.com

Advancements in Metabolomics and Adductomics Research

The study of how environmental and endogenous exposures affect biological systems at the molecular level has been significantly enhanced by the use of stable isotope-labeled compounds. In the fields of metabolomics and adductomics, which focus on the comprehensive analysis of metabolites and DNA or protein adducts respectively, deuterated standards like this compound play a crucial role. These labeled compounds are instrumental in achieving accurate quantification and understanding the complex metabolic pathways and the consequences of DNA damage.

Tracing Metabolic Fluxes and Pathways using Deuterated Probes

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. nih.gov This approach relies on the introduction of stable isotope-labeled substrates, such as those containing deuterium (B1214612) (²H), into cells or organisms. nih.gov As these labeled compounds are metabolized, the isotope label is incorporated into downstream metabolites. By tracking the distribution and incorporation of the isotopic label using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can map out active metabolic pathways and quantify the flux through them. nih.govgabarx.com

Deuterated probes offer a distinct advantage as they can alter the metabolic fate of a compound due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. gabarx.cominformaticsjournals.co.in This effect can be strategically used to investigate metabolic shunting, where the metabolism of a drug or compound is redirected through alternative pathways. gabarx.comresearchgate.net While specific studies detailing the use of this compound for tracing metabolic fluxes are not prevalent, its structure lends itself to such applications. If introduced into a biological system, it could be used to trace the metabolic fate of ethylated adenines, providing insights into their biotransformation and clearance. The deuterated ethyl group would allow for clear differentiation from endogenous, non-deuterated counterparts.

The principles of using deuterated compounds in metabolic studies are well-established. For instance, deuterated analogues of drugs have been used to investigate their metabolic stability and to identify metabolites. rsc.org This approach helps in understanding how structural modifications, such as deuteration, can influence the pharmacokinetic profile of a compound. informaticsjournals.co.in

Detection and Quantification of DNA Adducts and Metabolites

One of the most significant applications of this compound is in the field of adductomics, particularly in the accurate quantification of DNA adducts. DNA adducts are formed when reactive chemicals covalently bind to DNA, and their accumulation can lead to mutations and cancer. mdpi.com 7-ethyladenine (7-EtAde) is a DNA adduct known to be formed from exposure to ethylating agents found in sources like tobacco smoke. nih.govnih.gov

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of DNA adducts due to its high sensitivity and specificity. berkeley.edunih.gov In this methodology, a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the biological sample. nih.gov this compound is an ideal internal standard for the quantification of 7-ethyladenine.

During sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte will be accompanied by a proportional loss of the internal standard. berkeley.edu By measuring the ratio of the non-labeled analyte to the labeled internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. nih.gov

Research has demonstrated the utility of isotopically labeled standards in quantifying ethylated DNA adducts in various biological matrices. For instance, studies have used stable isotope dilution LC-MS/MS to measure levels of N3-ethyladenine (3-EtAde) and N7-ethylguanine (7-EtGua) in the DNA of smokers and non-smokers. nih.govnih.gov While these studies may use different isotopically labeled standards (e.g., [¹⁵N₅]7-ethyl-Gua), the principle remains the same. nih.gov The use of a deuterated standard like this compound would be directly applicable for the precise measurement of 7-ethyladenine.

The following table summarizes findings from a study that quantified ethylated DNA adducts in the leukocyte DNA of smokers and non-smokers, illustrating the type of data that can be generated using stable isotope dilution mass spectrometry.

Levels of Ethylated DNA Adducts in Leukocyte DNA of Smokers and Non-Smokers (adducts per 10⁸ nucleotides)
AdductSmokers (Mean ± SD)Non-smokers (Mean ± SD)p-value
3-Ethyladenine (3-EtAde)16.0 ± 7.85.4 ± 2.6<0.0001
7-Ethylguanine (7-EtGua)9.7 ± 8.30.3 ± 0.8<0.0001

Data sourced from a study on ethylated DNA adducts, demonstrating the application of quantitative analytical methodologies. nih.gov

Similarly, another study measured these adducts in salivary DNA, providing a non-invasive method for assessing DNA damage from cigarette smoke.

Levels of Ethylated DNA Adducts in Salivary DNA of Smokers and Non-Smokers (adducts per 10⁸ nucleotides)
AdductSmokers (Mean ± SD)Non-smokers (Mean ± SD)p-value
3-Ethyladenine (3-EtAde)12.6 ± 7.09.7 ± 5.3>0.05
7-Ethylguanine (7-EtGua)14.1 ± 8.23.8 ± 2.8<0.0001

Data sourced from a study on ethylated DNA adducts in saliva, showcasing non-invasive biomarker detection. nih.gov

These studies underscore the critical role of stable isotope-labeled internal standards, such as this compound, in advancing our understanding of the molecular-level impacts of exposures and in developing biomarkers for disease risk. nih.govnih.gov

Mechanistic Investigations Employing 7 Ethyl Adenine D5

Elucidating Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful method used to determine reaction mechanisms by observing the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. libretexts.org The use of 7-Ethyl Adenine-d5, where hydrogen is replaced by deuterium (B1214612) on the ethyl group, serves as an excellent probe for these studies. The significant mass difference between hydrogen (H) and deuterium (D) often leads to observable changes in reaction rates, providing deep insight into bond-breaking and bond-forming steps. libretexts.org

In the context of enzymatic reactions, KIEs are invaluable for understanding how enzymes catalyze reactions with high specificity and efficiency. nih.govumich.edu

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net For a reaction involving this compound, if an enzyme-catalyzed reaction involved the cleavage of a carbon-deuterium (C-D) bond on the ethyl group, the reaction would be significantly slower compared to the non-deuterated (C-H) counterpart. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. libretexts.org A large kH/kD ratio (typically >2) is a strong indicator that C-H bond cleavage is central to the enzymatic mechanism's slowest step. researchgate.net Such studies are crucial in characterizing enzymes like dealkylases that might act on ethylated DNA bases. ru.nl

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org Instead, the change in mass affects the vibrational modes of the molecule, which can influence the stability of the transition state. researchgate.net For this compound, if the ethyl group is involved in binding to an enzyme's active site or if its steric or electronic properties are important for the transition state, a secondary KIE (kH/kD ≠ 1) can be observed. wikipedia.org These effects are typically smaller than primary KIEs but provide critical information about the geometry and environment of the transition state. researchgate.netwikipedia.org

Table 1: Conceptual Kinetic Isotope Effects in Reactions with this compound
Isotope Effect TypeDescriptionExample ScenarioExpected kH/kD Value
Primary (PKIE)Rate change due to isotopic substitution at a bond being broken/formed in the rate-determining step. researchgate.netEnzymatic C-D bond cleavage on the ethyl group.> 2
Secondary (SKIE)Rate change due to isotopic substitution at a position not directly undergoing bond cleavage. wikipedia.orgChange in hybridization (e.g., sp2 to sp3) at a carbon adjacent to the ethyl group during the reaction.0.7 - 1.5
Inverse SKIEReaction is faster with the heavier isotope (kH/kD < 1). wikipedia.orgFormation of a more sterically crowded transition state where C-D bonds are favored over C-H bonds due to lower vibrational amplitude.< 1

Beyond enzymatic systems, this compound is a valuable probe in studying non-enzymatic chemical reactions. For instance, in synthetic organic chemistry, it can be used to verify reaction pathways. nih.gov Labeled 7-Ethyl Adenine (B156593) is used in the preparation of alkyl bromoadenine derivatives which can act as receptor antagonists. pharmaffiliates.com Using the deuterated form allows researchers to apply KIE principles to understand the mechanism of these synthetic steps, confirming whether a C-H bond on the ethyl group is involved in the rate-limiting step of the transformation.

Understanding DNA Alkylation and Adduct Formation Mechanisms

DNA alkylation is a process where alkyl groups are transferred to the nucleophilic sites on DNA bases, leading to the formation of DNA adducts. aopwiki.org These adducts can disrupt DNA replication and transcription, leading to mutations. nih.gov Ethylating agents, such as N-ethyl-N-nitrosourea (ENU), can ethylate DNA at various positions, with the N7 position of guanine (B1146940) and the N3 and N7 positions of adenine being common targets. mdpi.comiss.itnih.gov

When DNA is exposed to ethylating agents, a variety of adducts are formed, including 7-Ethyl Adenine. pnas.org The formation of these adducts occurs through nucleophilic attack by the nitrogen atoms in the purine (B94841) ring on the electrophilic ethylating agent. nih.gov The N7 position of purines is particularly nucleophilic and susceptible to alkylation. nih.gov

The precise quantification of these adducts in biological systems is critical for toxicology and cancer research. This is a primary application for this compound. It serves as an ideal internal standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net By adding a known amount of this compound to a biological sample (e.g., hydrolyzed DNA), the naturally formed, non-deuterated 7-Ethyl Adenine can be accurately quantified by comparing the mass spectrometer signals of the two isotopologues. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, correcting for any sample loss during preparation and analysis.

Table 2: Common DNA Adducts Formed by Ethylating Agents
Adduct NameAbbreviationSite of Ethylation
N7-EthylguanineN7-EtGNitrogen-7 of Guanine mdpi.com
O6-EthylguanineO6-EtGOxygen-6 of Guanine nih.gov
N3-EthyladenineN3-EtANitrogen-3 of Adenine mdpi.com
7-EthyladenineN7-EtANitrogen-7 of Adenine pnas.org

Cells possess sophisticated DNA repair pathways to remove potentially harmful alkylation damage. nih.govnobelprize.org The primary pathway for removing N-alkylated purines like 3-methyladenine (B1666300) and 7-methylguanine (B141273) is Base Excision Repair (BER). mdpi.com This process is initiated by a DNA glycosylase, such as Alkyladenine DNA Glycosylase (AAG), which recognizes the damaged base and cleaves the N-glycosidic bond, removing the alkylated base from the DNA backbone. aopwiki.org

Studies investigating these repair mechanisms can employ this compound. By introducing DNA containing this labeled adduct into a cellular system or an in vitro repair assay, researchers can trace its fate. They can measure the rate of its removal from DNA, identify the specific enzymes responsible for its recognition and excision, and characterize the downstream repair products. The deuterium label provides a clear and unambiguous signal for tracking the molecule through the entire repair process.

Insights into Free Radical Processes and Their Intermediates

Free radicals are highly reactive species with one or more unpaired electrons that can cause significant damage to biological molecules, including DNA. nih.gov While not a primary focus of its application, this compound can offer insights into free radical processes.

Enzymatic reactions, including some involved in DNA repair, can proceed through radical intermediates. umich.edu These radicals are typically short-lived and difficult to detect. The presence of a deuterated ethyl group in this compound could potentially be used to probe radical mechanisms. For example, if a radical reaction involved hydrogen abstraction from the ethyl group, a very large primary KIE would be expected. This would provide strong evidence for the involvement of a radical intermediate in the mechanism. Furthermore, the stability and reactivity of the 7-Ethyl Adenine adduct itself within a DNA strand under conditions of oxidative stress, where free radicals like the hydroxyl radical are generated, could be investigated using the deuterated form as a tracer. nih.gov

Studies of Biomolecular Interactions and Recognition Processes

Molecular Recognition of Adenine (B156593) by Proteins and Nucleic Acids

There are no available studies specifically investigating the molecular recognition of 7-Ethyladenine-d5 by proteins or nucleic acids. Research in this field typically focuses on naturally occurring nucleobases or their biologically significant modifications. Alkylation at the N7 position of adenine is a known form of DNA damage, and proteins like human alkyladenine DNA glycosylase (AAG) are known to recognize and repair various alkylated purines. nih.govpnas.org However, the literature on these repair mechanisms concentrates on lesions such as 3-methyladenine (B1666300) or 7-methylguanine (B141273), with no specific findings on the recognition of a 7-ethyl adduct, let alone its deuterated version.

Hydrogen Bonding Networks and π-π Stacking Interactions

No research data is available that details the specific hydrogen bonding networks or π-π stacking interactions of 7-Ethyladenine-d5. While the fundamental principles of these interactions are well-understood for adenine and its derivatives, the precise energetic and geometric consequences of a deuterated ethyl group at the N7 position have not been a subject of published study.

Adenine Binding Sites in Enzymes and Regulatory Proteins

Specific studies on the interaction of 7-Ethyladenine-d5 within the adenine binding sites of enzymes and regulatory proteins are absent from the scientific literature. While enzymes that process alkylated bases exist, their specificity and mechanism of interaction with 7-ethyladenine have not been characterized. nih.govpnas.org

Role in Nucleic Acid Structure and Dynamics Research

There is no evidence of 7-Ethyladenine-d5 being used as a probe in nucleic acid structure and dynamics research.

Conformational Studies of Modified DNA/RNA

No conformational studies of DNA or RNA incorporating 7-Ethyladenine-d5 have been published. Such studies require the synthesis of modified oligonucleotides containing the compound of interest, and this has not been reported for 7-Ethyladenine-d5.

Template-Directed Synthesis and Self-Assembly Systems

The role of 7-Ethyladenine-d5 in template-directed synthesis or self-assembly systems has not been explored in the available literature.

Enzymatic Catalysis and Substrate Specificity

There are no studies detailing the involvement of 7-Ethyladenine-d5 in enzymatic catalysis or its effect on substrate specificity. The compound is not a known natural substrate, cofactor, or regulator of any studied enzyme. While enzymes can be engineered to accept non-natural substrates, no such work involving 7-Ethyladenine-d5 has been documented. nih.gov

Investigating Substrate Analogue Binding and Turnover

The use of substrate analogues is a cornerstone of mechanistic enzymology. By systematically altering the structure of a natural substrate, researchers can probe the specific interactions that govern binding and catalysis. A molecule like 7-Ethyl Adenine-d5, which combines alkylation and isotopic labeling, offers a multi-faceted tool for these investigations.

The ethyl group at the 7-position of the adenine ring introduces a steric and electronic perturbation. This modification can be used to map the topology of an enzyme's active site. For instance, if an enzyme can still bind this compound, it suggests that the N7 position is not involved in critical hydrogen bonding and that there is sufficient space in that region of the active site to accommodate the ethyl group. Conversely, a significant decrease in binding affinity would indicate a close contact between the N7 position of the substrate and the enzyme, or a disruption of a crucial interaction.

Deuterium (B1214612) labeling (the "-d5" in this compound) is particularly valuable for kinetic studies. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov Observing a KIE when using a deuterated substrate analogue can provide strong evidence that a particular bond to that atom is being broken or formed in the rate-limiting step of the enzymatic reaction. nih.gov For example, if the ethyl group of this compound were involved in a C-H bond cleavage step during catalysis, a primary KIE would be expected.

Modern analytical techniques such as mass spectrometry are instrumental in these studies. uab.eduuab.edu By using an isotopically labeled substrate analogue like this compound, researchers can readily distinguish the analogue and its metabolic products from the endogenous, unlabeled substrate in complex biological mixtures. osu.edu This allows for precise measurements of binding constants and turnover rates.

ParameterDescriptionMethod of InvestigationPotential Insight from this compound
Binding Affinity (Kd) The equilibrium dissociation constant, a measure of the strength of binding between the enzyme and the substrate analogue.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), NMR SpectroscopyThe ethyl group may alter binding affinity, providing information about the active site's steric tolerance.
Turnover Rate (kcat) The number of substrate molecules converted to product per enzyme molecule per unit of time.Enzyme kinetics assays followed by LC-MS or spectrophotometry.The ethyl group may affect the rate of the chemical step, and deuterium labeling can reveal kinetic isotope effects.
Enzyme-Substrate Complex The transient intermediate formed when an enzyme binds to its substrate.Native Mass Spectrometry, X-ray CrystallographyThe deuterated mass allows for clear identification of the complex in mass spectrometry. osu.edu

Table 1: Investigating Substrate Analogue Binding and Turnover with this compound

Allosteric Regulation and Conformational Changes in Enzyme-Substrate Complexes

Many enzymes are not simple catalysts but are instead sophisticated molecular machines that are regulated by allosteric effectors. These effectors bind to a site on the enzyme distinct from the active site, inducing conformational changes that modulate the enzyme's activity. Substrate analogues can be employed to study these allosteric mechanisms and the associated changes in protein structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and conformational changes in solution. nih.gov By using a deuterated substrate analogue like this compound, researchers can simplify the complex NMR spectra of the enzyme-substrate complex. Protein deuteration, in combination with specific isotopic labeling of the ligand, allows for the use of advanced NMR experiments like [¹H-¹H]-NOESY to determine the conformation of the bound ligand and to identify intermolecular contacts between the ligand and the protein. biorxiv.org

The binding of this compound to an allosterically regulated enzyme could be monitored by observing changes in the NMR spectrum of the protein. Chemical shift perturbations in specific amino acid residues upon ligand binding can map the binding site and reveal long-range conformational changes that are transmitted to the active site. nih.gov Furthermore, relaxation dispersion NMR experiments can be used to study the dynamics of these conformational changes on the microsecond to millisecond timescale, providing a detailed picture of the allosteric transition. nih.gov

The ethyl group at the N7 position could also serve as a unique probe. Its presence might either mimic or block the binding of a natural allosteric effector, allowing researchers to dissect the structural requirements for allosteric regulation.

PhenomenonDescriptionExperimental TechniqueHow this compound Could Be Utilized
Allosteric Binding The binding of an effector molecule to a site other than the active site.NMR Spectroscopy, X-ray CrystallographyThe ethyl group could mimic or interfere with the binding of a natural allosteric regulator, helping to define the allosteric site.
Conformational Change A change in the three-dimensional structure of the enzyme upon ligand binding.NMR Spectroscopy (Chemical Shift Perturbation, Relaxation Dispersion), Circular DichroismDeuteration of the analogue simplifies NMR spectra, facilitating the observation of protein conformational changes upon binding. biorxiv.org
Modulation of Activity The increase or decrease in enzymatic activity as a result of allosteric regulation.Enzyme kinetics assaysMeasuring the effect of this compound binding on the enzyme's catalytic efficiency can reveal its role as an allosteric modulator.

Table 2: Studying Allosteric Regulation and Conformational Changes with this compound

Advanced Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.com For a labeled compound like 7-Ethyl Adenine-d5, specific NMR approaches leverage the presence of deuterium (B1214612) to yield clearer and more detailed information.

The strategic replacement of protons (¹H) with deuterium (²H or D) is a powerful method for simplifying complex ¹H-NMR spectra. youtube.com Since deuterium resonates at a much different frequency from protons, substituting the five protons on the ethyl group of 7-Ethyl Adenine (B156593) with deuterium effectively renders that part of the molecule "invisible" in a standard ¹H-NMR spectrum. youtube.compharmatutor.org This isotopic substitution offers several distinct advantages:

Spectral Simplification: The primary benefit is the reduction of spectral crowding. oup.com In the parent compound, 7-Ethyl Adenine, the ethyl protons would produce complex multiplet signals due to spin-spin coupling. In this compound, these signals are absent, which can help in the unambiguous assignment of the remaining aromatic proton signals of the adenine core. youtube.com

Deceleration of Spin Relaxation: Deuterium has a smaller magnetic moment than hydrogen. pharmatutor.org In larger molecules or complexes where this compound is bound, replacing protons with deuterons reduces ¹H-¹H dipolar coupling, which is a major mechanism for signal broadening. nih.gov This leads to slower relaxation rates, resulting in sharper NMR signals and enhanced sensitivity, a crucial factor when studying large biomolecules. oup.comresearchgate.net

FeatureEffect of Deuteration (¹H to ²H)Rationale
¹H-NMR Spectrum Removal of signals corresponding to the deuterated positionsDeuterium (²H) is not detected in a standard proton (¹H) NMR experiment. youtube.com
Signal Multiplicity Simplification of adjacent proton signals (e.g., from quartet to singlet)Eliminates spin-spin (J) coupling between the observed proton and the replaced deuterium. pharmatutor.org
Signal Linewidth Narrower signals for remaining protons in large moleculesReduces the efficiency of dipolar relaxation pathways, leading to longer T2 relaxation times. nih.gov
Sensitivity Enhanced signal-to-noise for remaining protons in large systemsSlower relaxation and reduced signal overlap contribute to better overall spectral quality. oup.com

When studying how this compound interacts with biological targets like proteins or nucleic acids, NMR experiments can be designed to observe either the ligand or the target molecule.

Ligand-Observed NMR: In these experiments, the focus is on the NMR signals of this compound. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly powerful. creative-biostructure.commdpi.com In STD-NMR, the protein is selectively irradiated; this saturation is transferred via spin diffusion to any bound ligand. By subtracting this spectrum from a normal one, only the signals of the binding molecule appear, confirming interaction. creative-biostructure.com The deuteration in this compound is beneficial as it simplifies the resulting STD spectrum, making it easier to analyze the remaining aromatic proton signals. Ligand-observed relaxation-based experiments can also be used to measure the kinetics of binding, providing data on the residence time of the ligand on its target. acs.org

Protein-Observed NMR: This approach monitors the changes in the NMR spectrum of the biological target upon addition of the ligand. nih.gov Typically, the protein is isotopically labeled (e.g., with ¹⁵N and/or ¹³C) and a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded. nih.govresearchmap.jp This spectrum provides a "fingerprint" of the protein, with one peak for each backbone amide. When this compound binds, the chemical environment of amino acid residues at the binding site changes, causing their corresponding peaks to shift (a phenomenon known as Chemical Shift Perturbation, or CSP). nih.gov By mapping these shifts onto the protein's structure, the binding site can be identified and the binding affinity (dissociation constant, K_D) can be quantified through titration experiments. creative-biostructure.com

Mass Spectrometry Imaging and Spatially Resolved Analysis

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of chemical compounds directly in tissue sections or other complex samples without the need for labels like fluorescent tags. the-innovation.orgresearchgate.net It combines the chemical specificity of a mass spectrometer with the spatial information of microscopy. nih.gov

In the context of this compound, its nature as a stable isotope-labeled compound makes it exceptionally useful for quantitative MSI applications. researchgate.net When analyzing a biological sample (e.g., a slice of tissue exposed to the compound), this compound can serve as an ideal internal standard. lumiprobe.com Because it is chemically identical to the non-deuterated 7-Ethyl Adenine, it behaves the same way during sample preparation and the ionization process. However, its mass is 5 Daltons higher, allowing the mass spectrometer to easily distinguish it from its endogenous or non-labeled counterpart. acs.org

This allows for spatially resolved quantification, where the signal intensity of the target analyte (e.g., a metabolite) in each pixel of the image can be normalized to the signal of the spiked-in this compound standard. researchgate.net This corrects for variations in ionization efficiency across the tissue surface, enabling the creation of accurate quantitative maps showing the concentration of a compound in different anatomical regions. acs.orgnih.gov This approach is invaluable for studying drug distribution or the localization of specific metabolites within complex biological systems. asm.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a powerful theoretical lens to complement experimental data, offering atomic-level detail on the behavior of molecules like this compound. nih.gov

Computational protocols can predict how strongly a ligand will bind to a receptor, such as a protein or a DNA duplex. nih.gov These methods build a three-dimensional model of the complex and use a scoring function to calculate the free energy of binding (ΔG_bind), which is related to the dissociation constant (K_D). nih.govu-strasbg.fr The total interaction energy is typically broken down into constituent parts, as shown in the table below.

For this compound, simulations can model its placement within a target's binding pocket. The ethyl group at the N7 position influences the molecule's interaction with DNA grooves or specific pockets in proteins. Molecular dynamics (MD) simulations, which model the movement of atoms over time, can be used to sample different binding poses and calculate the average interaction energies, providing a dynamic picture of the recognition process. tandfonline.comkcl.ac.uk

Energy ComponentDescriptionRelevance to this compound Binding
Electrostatics Favorable (attractive) or unfavorable (repulsive) interactions between charged or polar groups.The polar purine (B94841) ring system engages in significant electrostatic and hydrogen bonding interactions. nih.gov
Van der Waals Short-range attractive (dispersion) and repulsive forces based on atomic packing.Governs the shape complementarity and packing of the ethyl-adenine moiety within the binding site. nih.gov
Hydrophobicity/Solvation The energy cost of removing the ligand and parts of the protein from contact with water.The ethyl group adds a hydrophobic character that can be favorable if the binding pocket is nonpolar.
Conformational Entropy The energy penalty associated with the loss of flexibility of the ligand and protein upon binding.The flexible ethyl group loses rotational freedom when confined in a binding pocket. nih.gov

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For alkylated nucleobases like 7-Ethyl Adenine, a key area of interest is their formation (e.g., the alkylation of adenine) and their subsequent stability or reactivity, such as depurination from DNA. researchgate.net

Future Directions and Emerging Research Avenues for 7 Ethyl Adenine D5

Development of Novel Isotopic Labeling Strategies

The presence of five deuterium (B1214612) atoms on the ethyl group of 7-Ethyl Adenine-d5 offers a distinct mass shift that can be readily detected by mass spectrometry, making it an excellent tracer for metabolic and pharmacokinetic studies. Future research will likely focus on developing innovative isotopic labeling strategies that leverage these properties.

One promising direction is the use of this compound in advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The introduction of deuterium can simplify complex proton NMR spectra, a strategy that has proven effective in the structural analysis of nucleic acids. core.ac.uknih.gov By selectively incorporating this compound into DNA or RNA fragments, researchers can reduce spectral overlap and gain more precise structural and dynamic information. isotope.com

Furthermore, new catalytic methods for hydrogen-isotope exchange reactions are continuously being developed, offering more efficient and selective ways to introduce deuterium into complex molecules like nucleobase derivatives. nih.gov These advancements could lead to the synthesis of novel analogs of this compound with different isotopic enrichment patterns, providing a broader toolkit for researchers. The development of such strategies will facilitate more detailed investigations into the metabolism and biological activity of ethylated adenines. clearsynth.com

Labeling StrategyKey AdvantagesPotential Application for this compound
Site-Specific Deuteration for NMRSimplifies complex spectra, reduces signal overlap. core.ac.uknih.govElucidation of the three-dimensional structure of nucleic acids containing ethylated adenine (B156593) adducts. isotope.com
Catalytic Hydrogen-Isotope ExchangeEfficient and selective introduction of deuterium. nih.govSynthesis of novel this compound analogs with tailored isotopic patterns for metabolic tracing.
Stable Isotope Labeled Internal Standards (SILS)Accurate quantification in mass spectrometry. nih.govPrecise measurement of 7-ethyl adenine levels in biological samples for toxicological and pharmacological studies.

Integration into Multi-Omics Research Platforms

The era of "omics" research, which encompasses genomics, transcriptomics, proteomics, and metabolomics, relies on the ability to globally analyze large sets of biological molecules. nih.govnih.gov Stable isotope labeling is a cornerstone of quantitative omics, and this compound is well-suited for integration into these platforms. nih.govresearchgate.net

Metabolic labeling with deuterium oxide (D2O) has been successfully used to trace the incorporation of deuterium into various biomolecules, enabling the study of metabolic flux and turnover rates on a global scale. researchgate.netnih.gov Similarly, this compound can be used as a tracer to follow the metabolic fate of ethylated adenine in a multi-omics context. For instance, researchers could investigate how 7-ethyl adenine exposure alters the proteome, metabolome, and lipidome simultaneously. This "Deuteromics" approach, which utilizes deuterium labeling to explore multiple metabolic pathways at once, can provide a more holistic understanding of the biological effects of this compound. metsol.com

The quantitative data generated from such experiments can be used to construct detailed models of the cellular response to DNA damage and repair, providing insights into the mechanisms of action of ethylating agents and the development of associated diseases.

Exploration in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions have become powerful tools for labeling and visualizing biomolecules in their natural environment. acs.orgwebsite-files.comresearchgate.net The unique structure of this compound presents opportunities for its use in this exciting field.

While the ethyl group itself is not a typical bioorthogonal handle, it can serve as a scaffold for the attachment of other reactive groups. For example, synthetic strategies could be developed to introduce bioorthogonal functionalities, such as azides or alkynes, onto the ethyl chain of adenine. These modified nucleosides could then be incorporated into DNA or RNA and subsequently labeled with reporter molecules using "click chemistry" or other bioorthogonal reactions. nih.gov This would allow for the specific visualization and tracking of DNA adducts or modified RNA molecules within living cells.

The development of such bioorthogonal probes based on the this compound scaffold would provide unprecedented opportunities to study the localization, trafficking, and fate of these modified biomolecules in real-time.

Advancements in High-Throughput Screening and Mechanistic Profiling

High-throughput screening (HTS) is a critical component of modern drug discovery and toxicology, enabling the rapid testing of large numbers of compounds for biological activity. rsc.org Mass spectrometry-based HTS methods are particularly powerful as they provide rich, label-free information. rsc.org The use of isotopically labeled compounds, such as this compound, can further enhance the capabilities of these platforms. acs.orgnih.gov

For example, this compound could be used in competitive binding assays to identify proteins that interact with ethylated adenine. In such an assay, a library of potential binding partners would be incubated with a labeled probe, and the displacement of the probe by unlabeled compounds would be monitored by mass spectrometry. This approach could be used to identify novel DNA repair enzymes or other proteins that recognize and respond to this type of DNA damage.

Q & A

Q. What are the critical considerations for synthesizing 7-Ethyl Adenine-d5 with high isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling to ensure ≥98% deuterium incorporation. Key steps include:

  • Using deuterated reagents (e.g., D₂O, deuterated ethylating agents) and inert atmospheres to minimize proton exchange.
  • Validating isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protio (non-deuterated) peaks in ¹H-NMR spectra .
  • Optimizing reaction conditions (temperature, pH) to prevent back-exchange with ambient moisture, which can degrade isotopic integrity .

Q. How can researchers ensure reproducibility in quantifying this compound in biological matrices?

Methodological Answer: Reproducibility requires:

  • Internal Standards : Use structurally analogous deuterated internal standards (e.g., Adenine-d8) to correct for matrix effects in LC-MS/MS workflows.
  • Calibration Curves : Prepare matrix-matched calibration standards spanning expected concentrations, with R² > 0.99 for linearity.
  • Quality Controls (QCs) : Include low, medium, and high QCs to validate inter-day precision (<15% CV) and accuracy (85–115% recovery) .

Q. What analytical techniques are most robust for characterizing this compound in complex mixtures?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters to confirm deuterium count and rule out adducts.
  • ²H-NMR Spectroscopy : Identifies deuterium positional integrity; absence of splitting in ¹³C satellites confirms homogeneity.
  • Isotopic Ratio Monitoring : Validates isotopic enrichment via isotope dilution analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in deuterium retention data for this compound across experimental replicates?

Methodological Answer: Contradictions often arise from:

  • Proton Exchange : Trace moisture in solvents or incomplete drying of intermediates. Mitigate via Karl Fischer titration of reagents and lyophilization of products .
  • Instrumental Drift : Regular calibration of MS detectors with certified isotopic standards (e.g., NIST SRM 1949).
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and ANOVA to assess inter-batch variability. Report confidence intervals for deuterium enrichment levels .

Q. What experimental designs optimize the use of this compound in metabolic tracing studies?

Methodological Answer:

  • Dose-Response Trials : Establish non-toxic, physiologically relevant concentrations using cell viability assays (e.g., MTT).
  • Time-Course Sampling : Collect data at multiple timepoints to capture kinetic isotope effects (KIEs) on enzymatic reactions.
  • Multi-Omics Integration : Pair LC-MS tracing with transcriptomic/proteomic workflows to correlate isotope uptake with pathway activity. Include negative controls (non-deuterated analogs) to isolate isotope-specific effects .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 4°C, -20°C, and -80°C for 1–6 months, then quantify degradation via LC-MS. Use Arrhenius modeling to predict shelf life.
  • Light/Oxygen Sensitivity Tests : Compare deuterium retention in amber vs. clear vials under nitrogen vs. ambient air.
  • Data Normalization : Express stability as % deuterium retention relative to time-zero measurements, with error bars representing triplicate SD .

Data Interpretation & Reporting

Q. What statistical frameworks are appropriate for analyzing low-abundance this compound signals in noisy datasets?

Methodological Answer:

  • Signal-to-Noise Thresholding : Apply a 3:1 S/N cutoff to exclude non-quantifiable data points.
  • Bayesian Hierarchical Modeling : Account for batch effects and technical variability in multi-experiment studies.
  • False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction for high-throughput datasets to limit Type I errors .

Q. How should researchers reconcile conflicting isotopic enrichment values reported in literature for this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, weighting results by sample size and method robustness (e.g., HRMS vs. low-resolution MS).
  • Methodological Audits : Compare protocols for deuterium source purity, drying techniques, and analytical conditions.
  • Consensus Reporting : Propose standardized reporting criteria (e.g., MIAME guidelines) for isotopic studies to enhance cross-study comparability .

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